molecular formula C30H40N2O4 B583434 2-(Piperidinylmethyl) Hydroxy Donepezil CAS No. 1391052-12-2

2-(Piperidinylmethyl) Hydroxy Donepezil

Cat. No. B583434
CAS RN: 1391052-12-2
M. Wt: 492.66
InChI Key: ZXDPWBKVSOSHTJ-UHFFFAOYSA-N
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Description

“2-(Piperidinylmethyl) Hydroxy Donepezil” is a derivative of Donepezil . It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 . It is one of the impurities of Donepezil , which is a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .


Synthesis Analysis

The synthesis of Donepezil and its derivatives has been a subject of extensive research . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .


Molecular Structure Analysis

The molecular structure of “2-(Piperidinylmethyl) Hydroxy Donepezil” is based on its molecular formula, C30H40N2O4 . It is a derivative of Donepezil, which contains a piperidine nucleus .


Chemical Reactions Analysis

Donepezil, the parent compound of “2-(Piperidinylmethyl) Hydroxy Donepezil”, has been studied for its potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . The kinetic studies revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration, and an elevation of rate with increasing dielectric constant .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperidinylmethyl) Hydroxy Donepezil” are largely determined by its molecular structure. It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-(Piperidinylmethyl) Hydroxy Donepezil involves the conversion of Donepezil to the target compound by introducing a piperidine moiety and a hydroxy group.", "Starting Materials": [ "Donepezil", "Piperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Donepezil is reacted with piperidine in methanol to form 2-(Piperidinylmethyl) Donepezil.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the iminium ion to the corresponding amine.", "Step 3: The reaction mixture is then treated with hydrochloric acid to protonate the amine and form the hydrochloride salt of 2-(Piperidinylmethyl) Donepezil.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to liberate the free base.", "Step 5: The free base is extracted using ethyl acetate and the organic layer is washed with water.", "Step 6: The organic layer is then dried and concentrated to obtain the target compound, 2-(Piperidinylmethyl) Hydroxy Donepezil." ] }

CAS RN

1391052-12-2

Product Name

2-(Piperidinylmethyl) Hydroxy Donepezil

Molecular Formula

C30H40N2O4

Molecular Weight

492.66

IUPAC Name

2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2-(piperidin-4-ylmethyl)-3H-inden-1-one

InChI

InChI=1S/C30H40N2O4/c1-35-26-16-24-19-30(18-21-8-12-31-13-9-21,29(34)25(24)17-27(26)36-2)28(33)23-10-14-32(15-11-23)20-22-6-4-3-5-7-22/h3-7,16-17,21,23,28,31,33H,8-15,18-20H2,1-2H3

InChI Key

ZXDPWBKVSOSHTJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCNCC3)C(C4CCN(CC4)CC5=CC=CC=C5)O)OC

synonyms

2,3-Dihydro-2-[hydroxyl-1-phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-2-(piperidinylmethyl)-1H-inden-1-one; 

Origin of Product

United States

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